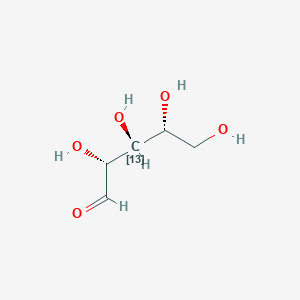
d-Ribose-3-13c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Ribose-3-13C: is a stable isotope-labeled form of d-Ribose, where the carbon-13 isotope is incorporated at the third carbon position. d-Ribose is a naturally occurring sugar that plays a crucial role in the energy production of cells, particularly as a component of adenosine triphosphate (ATP). The labeled version, this compound, is primarily used in scientific research to trace metabolic pathways and study biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of d-Ribose-3-13C typically involves the fermentation of glucose using microorganisms in a culture medium. The glucose used in this process is enriched with the carbon-13 isotope. The fermentation process is carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process involves the use of genetically modified microorganisms that can efficiently convert glucose to d-Ribose with high yield and specificity. The fermentation is carried out in bioreactors under optimized conditions to maximize the production of the labeled compound.
Chemical Reactions Analysis
Types of Reactions: d-Ribose-3-13C undergoes various chemical reactions, including:
Oxidation: d-Ribose can be oxidized to form ribonic acid.
Reduction: It can be reduced to form ribitol.
Substitution: d-Ribose can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various substituted ribose derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: d-Ribose-3-13C is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules. It helps in understanding the metabolic pathways and the role of ribose in various biochemical processes .
Biology: In biological research, this compound is used to investigate the metabolism of ribose in cells and its role in energy production. It is also used to study the effects of ribose supplementation on cellular functions .
Medicine: this compound is used in clinical research to explore its potential benefits in treating conditions like chronic fatigue syndrome and heart disease. It helps in understanding how ribose supplementation can improve energy levels and cardiac function .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for pharmaceutical research. It is also used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
d-Ribose-3-13C exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway for the production of nucleotides and nucleic acids. By providing an alternate source of 5-phospho-d-ribose 1-pyrophosphate, it enhances the recovery of ATP, thereby improving cellular energy levels. The labeled carbon-13 isotope allows researchers to trace the metabolic fate of ribose and study its role in various biochemical pathways .
Comparison with Similar Compounds
- d-Ribose-1-13C
- d-Ribose-2-13C
- d-Ribose-4-13C
- d-Ribose-5-13C
Comparison: While all these compounds are labeled forms of d-Ribose, the position of the carbon-13 isotope differs. This positional labeling allows for specific tracing of metabolic pathways and provides unique insights into the role of each carbon atom in biochemical processes. d-Ribose-3-13C is unique in that it specifically labels the third carbon, making it particularly useful for studies focused on the metabolic transformations involving this position .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i5+1 |
InChI Key |
PYMYPHUHKUWMLA-MNHXOTPASA-N |
Isomeric SMILES |
C([C@H]([13C@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















